molecular formula C11H15NO3 B1466332 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid CAS No. 1343970-27-3

1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid

Cat. No. B1466332
CAS RN: 1343970-27-3
M. Wt: 209.24 g/mol
InChI Key: FFNVVIYFNWQARW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid is a compound that features a five-membered pyrrolidine ring . This compound is used for pharmaceutical testing . The pyrrolidine ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis pathway for this compound involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions. Organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed . A new route was developed to design esters of gem-dicarboxylic acids of cyclopentene series by CH alkylation of diethyl malonate with cis-1,4-dichlorobutene .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine compounds are known for their versatility in chemical reactions . They can be synthesized from different cyclic or acyclic precursors, or by functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a core component of this compound, is widely used in medicinal chemistry. It serves as a versatile scaffold for creating biologically active compounds due to its saturated nature and the presence of sp3 hybridization . This allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of the molecule, enhancing three-dimensional coverage and potentially leading to novel drug candidates.

Stereochemistry Studies

The stereogenicity of the carbons in the pyrrolidine ring makes it an excellent candidate for studying the effects of stereochemistry on biological activity. Different stereoisomers can bind to enantioselective proteins in unique ways, influencing the biological profile of drug candidates . This aspect is crucial for the design of new compounds with specific therapeutic effects.

Synthesis of Antiemetic Agents

This compound can be used as an intermediate in the synthesis of dolasetron mesylate , an antiemetic agent used to prevent nausea and vomiting caused by chemotherapy . Its role in the synthesis process highlights its importance in the production of clinically relevant medications.

Structure-Activity Relationship (SAR) Studies

The pyrrolidine ring’s influence on biological activity can be studied through SAR analysis. By examining the spatial orientation of substituents and their configurations, researchers can determine how these factors affect the compound’s interaction with biological targets . This information is vital for optimizing the efficacy and safety of pharmaceuticals.

Pharmacophore Modeling

Due to its non-planarity and the phenomenon of “pseudorotation,” the pyrrolidine ring can be used in pharmacophore modeling to represent a range of conformations and orientations . This helps in the identification and design of new compounds with desired biological activities.

properties

IUPAC Name

1-(cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c13-10(8-3-1-2-4-8)12-6-5-9(7-12)11(14)15/h1-2,8-9H,3-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNVVIYFNWQARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)C2CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.